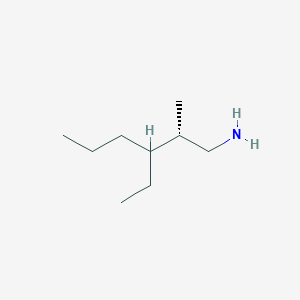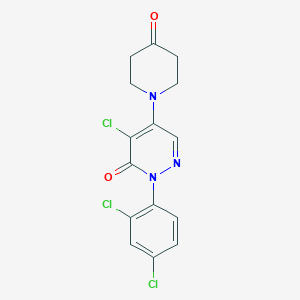
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone, commonly known as 5-chloro-2-chlorophenyl-4-oxopiperidine-3-pyridazinone (CPCOP), is a novel compound with promising potential in scientific research applications. CPCOP is a unique compound that combines the properties of both a pyridazinone and a piperidine, making it an attractive candidate for a range of research applications.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with pyridazinone structures, such as the one , have been associated with various biological activities. Notably, pyridazinones have been explored for their potential as selective cyclooxygenase (COX) inhibitors. A specific compound, ABT-963, a vicinally disubstituted pyridazinone, has demonstrated significant COX-2 inhibition, improved solubility, oral anti-inflammatory potency, and gastric safety in animal models. These findings suggest that structurally related pyridazinones could be investigated for their pharmacological potential in treating inflammation and pain associated with conditions like arthritis (Asif, 2016).
Environmental Remediation
The presence of chlorophenol compounds, structurally related to the chlorophenyl component of the compound , in wastewater from the pesticide industry highlights the environmental impact of such chemicals. Studies focusing on wastewater treatment have shown that combinations of biological processes and granular activated carbon can effectively remove a wide range of toxic pollutants, including chlorophenols, by 80-90%. This suggests potential research avenues in exploring similar compounds for their behavior in environmental systems and their removal from wastewater (Goodwin et al., 2018).
Toxicity and Environmental Impact
Chlorophenols, sharing structural similarity with the dichlorophenyl part of the compound, have been extensively reviewed for their environmental impact. They exert moderate toxic effects on both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure. The persistence and bioaccumulation potential of these compounds raise concerns about their environmental safety. This context suggests the importance of assessing related compounds for their environmental fate, toxicity, and remediation strategies (Krijgsheld & Gen, 1986).
Antioxidant and Radical Scavenging Activity
Compounds with azolo[d]pyridazinone structures, which are chemically related to the compound , have been associated with diverse pharmacological activities, including antioxidant and radical scavenging activities. This suggests potential research applications in exploring antioxidant properties and mechanisms of action for novel compounds within this chemical class (Tan & Ozadali Sari, 2020).
properties
IUPAC Name |
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidin-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2/c16-9-1-2-12(11(17)7-9)21-15(23)14(18)13(8-19-21)20-5-3-10(22)4-6-20/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQHIECFPZNULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C(=O)N(N=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(2,4-dichlorophenyl)-5-(4-oxopiperidino)-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2560236.png)

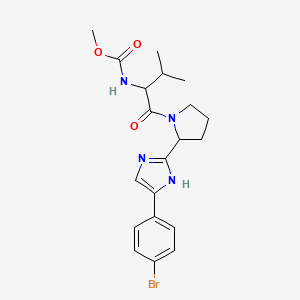

![2-(1,3-dioxoisoindolin-2-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2560245.png)
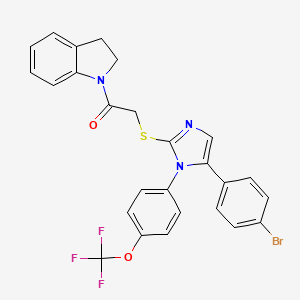

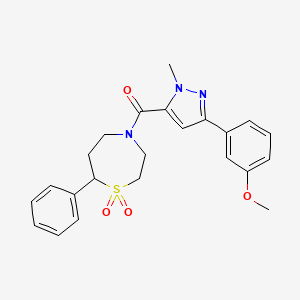
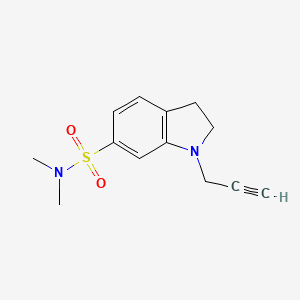
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)

